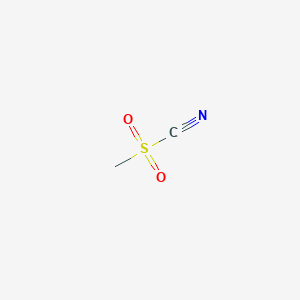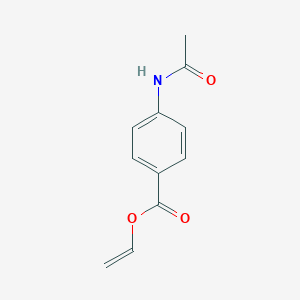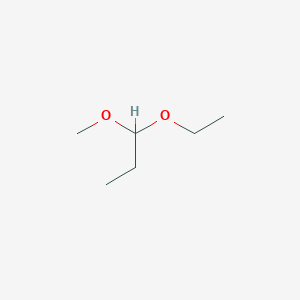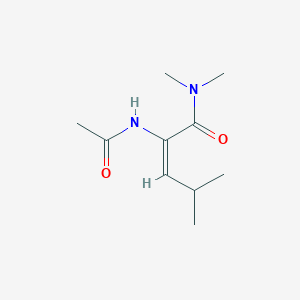
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide, commonly known as ATRA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ATRA is a derivative of vitamin A and has been found to exhibit anti-cancer, anti-inflammatory, and immunomodulatory properties.
Wirkmechanismus
The mechanism of action of ATRA involves its binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding of ATRA to RARs and RXRs leads to the activation of transcription factors, which regulate gene expression. ATRA has been found to regulate the expression of genes involved in cell differentiation, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
ATRA has been found to have various biochemical and physiological effects. It has been shown to induce differentiation of cancer cells, leading to the inhibition of tumor growth. ATRA has also been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, ATRA has been shown to modulate the immune system by regulating the differentiation and function of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
ATRA has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for research. Additionally, ATRA is commercially available, making it easily accessible for researchers. However, ATRA has some limitations for lab experiments. Its synthesis method is complex and requires specialized equipment and expertise. Additionally, ATRA is unstable in solution and requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on ATRA. One direction is to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential as a treatment for inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of ATRA in regulating the immune system. Finally, there is a need to develop more stable formulations of ATRA for clinical use.
Conclusion
In conclusion, ATRA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and immunomodulatory properties make it a promising tool for the development of new treatments for various diseases. The synthesis method of ATRA is complex, but it is a well-studied compound with a known mechanism of action. Further research is needed to explore its potential as a treatment for autoimmune diseases and to develop more stable formulations for clinical use.
Synthesemethoden
ATRA can be synthesized through a multi-step process that involves the reaction of fumaric acid with acetone to form mesaconic acid. The mesaconic acid is then reacted with hydroxylamine to form mesaconic acid hydroxamate, which is further reacted with acetamide to form ATRA. The synthesis method of ATRA is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
ATRA has been extensively studied for its potential therapeutic applications. Its anti-cancer properties have been demonstrated in various types of cancer, including acute promyelocytic leukemia, breast cancer, and lung cancer. ATRA has been found to induce differentiation and apoptosis of cancer cells, leading to the inhibition of tumor growth. Additionally, ATRA has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. ATRA has also been found to modulate the immune system, making it a potential treatment for autoimmune diseases.
Eigenschaften
CAS-Nummer |
146469-60-5 |
|---|---|
Produktname |
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide |
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)6-9(11-8(3)13)10(14)12(4)5/h6-7H,1-5H3,(H,11,13)/b9-6+ |
InChI-Schlüssel |
MYKMDLPAFBOKCK-RMKNXTFCSA-N |
Isomerische SMILES |
CC(C)/C=C(\C(=O)N(C)C)/NC(=O)C |
SMILES |
CC(C)C=C(C(=O)N(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)C=C(C(=O)N(C)C)NC(=O)C |
Synonyme |
Ac-delta-Leu-NMe2 acetyl-N-dimethyl-alpha,beta-dehydroleucinamide acetyl-N-dimethyl-alpha,beta-dehydroleucinamide, (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
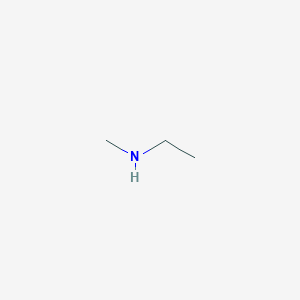
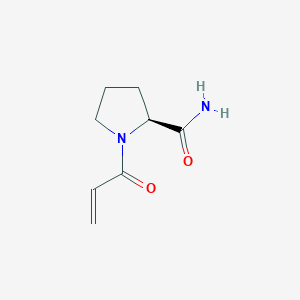
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)
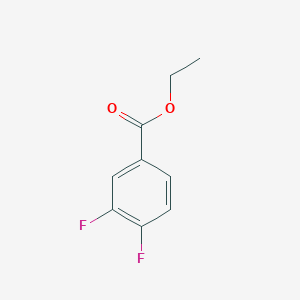
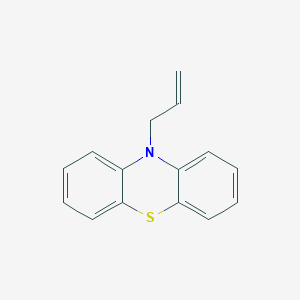
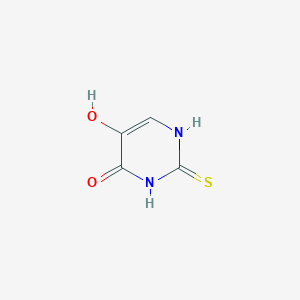

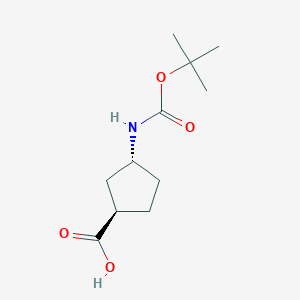
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
